molecular formula C14H12N2O B1222791 3-Amino-6-methoxyacridine CAS No. 84746-03-2

3-Amino-6-methoxyacridine

Cat. No. B1222791
CAS RN: 84746-03-2
M. Wt: 224.26 g/mol
InChI Key: WRWHILKSVNEXBF-UHFFFAOYSA-N
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Description

3-Amino-6-methoxyacridine is a DNA intercalator that selectively binds to poly (d (A-T)). Excitation of the 3-Amino-6-methoxyacridine-DNA complex (excitation/emission maxima ∼419/483 nm) is possible with most UV-light sources . It has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .


Synthesis Analysis

The synthesis of acridine derivatives has been actively researched over the years as prospective therapeutic agents for a wide range of disorders . The synthetic transformation of acridine scaffolds has been focused on in various studies . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures .


Molecular Structure Analysis

The molecular structure of 3-Amino-6-methoxyacridine is unique. It adopts a homodimeric architecture with a central ion-conduction pore lined by the side chains of the pore-lining helices . Conserved isoleucine residues in the center of the pore serve as the gate in the closed conformation .


Chemical Reactions Analysis

The chemical reactions of 3-Amino-6-methoxyacridine involve its interaction with DNA and membranes. It binds to DNA and becomes quenched if a pH gradient forms . It has been used to follow cation and anion movement across membranes .


Physical And Chemical Properties Analysis

Amino acids, which are similar in structure to 3-Amino-6-methoxyacridine, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

RNA Activation and Hydrolysis

3-Amino-6-methoxyacridine derivatives have been extensively studied for their role in RNA hydrolysis. Kuzuya et al. (2002) demonstrated that certain acridine derivatives, including variants of 3-Amino-6-methoxyacridine, are effective in activating and selectively hydrolyzing RNA when conjugated with oligonucleotides. This process is enhanced by the presence of Lu(III) ions, leading to the development of ribozyme mimics (Kuzuya et al., 2002). Further research by Shi et al. (2004, 2005) has shown that the RNA-activating ability of these conjugates is significantly influenced by the structure of both the acridine component and the linker used (Shi et al., 2004), (Shi et al., 2005).

Antiparasitic Properties

Studies have also explored the antiparasitic properties of acridine derivatives. Di Giorgio et al. (2003) investigated the in vitro antiproliferative properties of 9-Chloro and 9-amino-2-methoxyacridines against Leishmania infantum, indicating significant antiparasitic activity, thus presenting potential as multitarget drugs for treating parasitic infections (Di Giorgio et al., 2003).

DNA Intercalation and Cleavage

Another key area of application is DNA intercalation and cleavage. Boldron et al. (2002) synthesized conjugates of acridine derivatives, demonstrating increased DNA cleavage efficiency upon complexation with copper, suggesting potential applications in targeted DNA manipulation (Boldron et al., 2002).

Anticancer Activity

Acridine derivatives have also been researched for their anticancer properties. For example, Kumar et al. (2015) synthesized various 9-amino acridine derivatives and evaluated them for their anticancer activity against different human cancer cell lines, finding some compounds with significant inhibitory effects (Kumar et al., 2015).

Cellular Uptake in Cancer Cells

Peixoto et al. (2009) conducted a study on the cellular uptake of 4-hydroxymethyl-3-aminoacridine, revealing its lysosomal localization in cancer cells. This insight is crucial for understanding the intracellular behavior of acridine derivatives in therapeutic applications (Peixoto et al., 2009).

Future Directions

The future directions of 3-Amino-6-methoxyacridine research involve its potential use in tracking membrane cation and anion movement and studying the proton-pumping activity of various membrane-bound ATPases . It also has potential applications in the study of lysosomal function .

properties

IUPAC Name

6-methoxyacridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-12-5-3-10-6-9-2-4-11(15)7-13(9)16-14(10)8-12/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWHILKSVNEXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233759
Record name 3-Amino-6-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methoxyacridine

CAS RN

84746-03-2
Record name 3-Amino-6-methoxyacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Petschel, A Naujok, P Kempter, W Seiffert… - Histochemistry, 1984 - europepmc.org
… Three new acridine dyes, 3-dimethylamino-6-methoxyacridine 1, 3-amino-6-methoxyacridine 2 and 3-amino-7-methoxyacridine 3, have been prepared and tested as fluorochromes of …
Number of citations: 2 europepmc.org
FH KASTEN - Cell structure and function by microspectrofluorometry, 1989 - Elsevier
This review of the history of fluorescence microscopy and fluorescent probes emphasizes the roots of modern work in the field and contemporary lines of research. It centers on …
Number of citations: 53 www.sciencedirect.com
K Petschel, A Naujok, P Kempter, W Seiffert… - Histochemistry, 1984 - Springer
… Three new acridine dyes, 3-dimethylamino-6-methyoxyacridine 1, 3-amino-6-methoxyacridine 2 and 3-amino-7-methoxyacridine 3, have been prepared and tested as fluorochromes of …
Number of citations: 4 link.springer.com
U Erbrich, A Naujok, K Petschel, HW Zimmermann - Histochemistry, 1982 - Springer
… The fluorescent dyes used are derivatives of acridine orange (AO) and of 3-amino-6-methoxyacridine (AMA) with various residues in 9- or 10-position (Scheme 1). They are either …
Number of citations: 5 link.springer.com

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